molecular formula C16H14ClN3S B4322467 2-{[(6-CHLORO-3-PYRIDYL)METHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE

2-{[(6-CHLORO-3-PYRIDYL)METHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B4322467
M. Wt: 315.8 g/mol
InChI Key: ILJLPRNIYQGOQZ-UHFFFAOYSA-N
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Description

2-{[(6-CHLORO-3-PYRIDYL)METHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that features a quinoline core structure with a chloropyridinylmethylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-CHLORO-3-PYRIDYL)METHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common approach starts with the chlorination of pyridine to form 6-chloropyridine. This intermediate is then subjected to a nucleophilic substitution reaction with a thiol to introduce the thioether linkage. The quinoline core is constructed through a series of cyclization reactions, often involving nitrile intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(6-CHLORO-3-PYRIDYL)METHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-{[(6-CHLORO-3-PYRIDYL)METHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[(6-CHLORO-3-PYRIDYL)METHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-{[(6-CHLORO-3-PYRIDYL)METHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE: shares structural similarities with other quinoline derivatives and chloropyridine compounds.

    6-chloropyridin-3-yl)methylthio derivatives: These compounds have similar thioether linkages and chloropyridine moieties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[(6-chloropyridin-3-yl)methylsulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3S/c17-15-6-5-11(9-19-15)10-21-16-13(8-18)7-12-3-1-2-4-14(12)20-16/h5-7,9H,1-4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJLPRNIYQGOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C#N)SCC3=CN=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(6-CHLORO-3-PYRIDYL)METHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 2
Reactant of Route 2
2-{[(6-CHLORO-3-PYRIDYL)METHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 3
Reactant of Route 3
2-{[(6-CHLORO-3-PYRIDYL)METHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 4
2-{[(6-CHLORO-3-PYRIDYL)METHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 5
2-{[(6-CHLORO-3-PYRIDYL)METHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 6
2-{[(6-CHLORO-3-PYRIDYL)METHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE

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